molecular formula C20H26ClN3O5 B8328521 Piperazine, 1-(2-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methyl)-, monohydrochloride CAS No. 80305-17-5

Piperazine, 1-(2-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methyl)-, monohydrochloride

Cat. No. B8328521
Key on ui cas rn: 80305-17-5
M. Wt: 423.9 g/mol
InChI Key: GZDUUSZPKIEBDM-UHFFFAOYSA-N
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Patent
US04370329

Procedure details

8.3 g of 3,4,5-trimethoxybenzyl chloride and 4.15 g of N-(2-nitrophenyl)-piperazine and 3.5 g of K2CO3 are reacted and processed according to example 2. 5.5 g of N-(3,4,5-trimethoxy-benzyl)-N'-(2-nitrophenyl)-piperazine hydrochloride is obtained.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH2:6][Cl:7].[N+:15]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1)([O-:17])=[O:16].C([O-])([O-])=O.[K+].[K+]>>[ClH:7].[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH2:6][N:27]1[CH2:28][CH2:29][N:24]([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[N+:15]([O-:17])=[O:16])[CH2:25][CH2:26]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
COC=1C=C(CCl)C=C(C1OC)OC
Name
Quantity
4.15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N1CCNCC1
Name
Quantity
3.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.COC=1C=C(CN2CCN(CC2)C2=C(C=CC=C2)[N+](=O)[O-])C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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